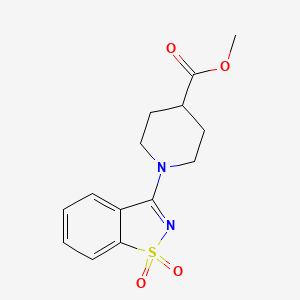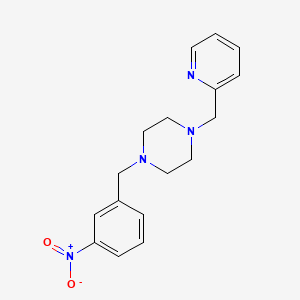![molecular formula C20H22FNO B5683070 (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B5683070.png)
(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone, also known as FPDM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FPDM is a ketone derivative that is often used as a research tool in the field of neuroscience and pharmacology. In
Wirkmechanismus
(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone acts as a selective dopamine D3 receptor antagonist, meaning it blocks the receptor's activity. This mechanism of action has been shown to have potential therapeutic applications in the treatment of addiction and other neurological disorders.
Biochemical and Physiological Effects:
(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone has been shown to have several effects on the brain and body. In animal studies, (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone has been shown to decrease cocaine self-administration, suggesting potential therapeutic applications in the treatment of addiction. Additionally, (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone has been shown to decrease the activity of dopamine neurons in the brain, which may have implications for the treatment of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone is its selectivity for the dopamine D3 receptor, making it a valuable tool for studying the receptor's function and potential therapeutic targets. However, one limitation of (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone is its potential for off-target effects, meaning it may affect other receptors or molecules in the brain. Additionally, the synthesis of (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone can be challenging and time-consuming, making it less accessible for some researchers.
Zukünftige Richtungen
There are several future directions for the use of (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone in scientific research. One potential application is in the development of new treatments for addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone and its potential therapeutic targets. Finally, the development of new and more efficient synthesis methods for (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone could increase its accessibility for researchers.
Conclusion:
In conclusion, (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone is a valuable tool for scientific research in the field of neuroscience and pharmacology. Its selectivity for the dopamine D3 receptor and potential therapeutic applications make it an important compound for investigating the underlying mechanisms of neurological and psychiatric disorders. Further research is needed to fully understand the potential of (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone and its applications in the development of new treatments.
Synthesemethoden
(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone can be synthesized through a multistep process involving the reaction of 3,4-dimethylacetophenone with 3-fluoro-4-(1-piperidinyl)benzaldehyde in the presence of a reducing agent. The resulting product is then purified through chromatography to obtain pure (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone.
Wissenschaftliche Forschungsanwendungen
(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone has been used extensively in scientific research as a pharmacological tool to investigate the role of the dopamine D3 receptor in the brain. This receptor has been implicated in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone has been shown to selectively bind to the dopamine D3 receptor, making it a valuable tool for studying the receptor's function and potential therapeutic targets.
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl)-(3-fluoro-4-piperidin-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO/c1-14-6-7-16(12-15(14)2)20(23)17-8-9-19(18(21)13-17)22-10-4-3-5-11-22/h6-9,12-13H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGMPVFEKYWLRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCCC3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-Dimethylbenzoyl)-2-fluorophenyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-bromophenyl)hydrazone]](/img/structure/B5682994.png)
![methyl 5-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5683000.png)
![8-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5683005.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5683012.png)


![(1S*,5R*)-3-[(5-methyl-1H-pyrazol-1-yl)acetyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5683043.png)


![N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]ethanamine](/img/structure/B5683057.png)
![2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5683065.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5683074.png)
